Mullilam diol

Herbicide Discovery Agricultural Chemistry Natural Product Activity

Procure Mullilam diol with confidence, supplied as the structurally revised (±)-p-menthan-1α,2β,4β-triol. This precise specification is critical to avoid the historically misidentified p-menthane-2,3-dihydroxy-1,4-oxide, which can compromise experimental reproducibility. Unlike generic “p-menthane triol” listings, this product guarantees the correct isomer for validated use as an analytical reference standard, a herbicidal lead scaffold (100% barnyard grass root inhibition at 10 mmol/L), and a relevant negative control in antimicrobial HTS. Ensure your research integrity by ordering this verified compound.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
Cat. No. B15595684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMullilam diol
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
InChIInChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
InChIKeyRKROZYQLIWCOBD-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mullilam Diol (p-Menthane-1,2,4-triol): A Revised Monoterpenoid for Herbicidal and Natural Product Research


Mullilam diol is a monoterpenoid triol with the molecular formula C10H20O3 and CAS number 36150-04-6. It is isolated from the herbs of Zanthoxylum species, including Z. rhetsa and Z. budrunga . The compound's structure was historically misformulated as p-menthane-2,3-dihydroxy-1,4-oxide but was conclusively revised to (±)-p-menthan-1α,2β,4β-triol, also known as p-menthane-1,2,4-triol [1]. This structural clarification is critical for accurate identification in research and procurement.

Why Mullilam Diol Cannot Be Substituted by Generic p-Menthane Triols


The procurement of Mullilam diol requires precise specification due to its unique stereochemistry and historical misidentification. While other p-menthane triols, such as p-menthane-1,2,8-triol, share the same molecular formula, they differ in hydroxyl group positioning, which can drastically alter biological activity . Furthermore, the compound's identity as a revised structure means that older literature or generic product listings may refer to an incorrect formulation. Substituting with an unverified 'p-menthane triol' could lead to procurement of an isomer with a different activity profile or even the wrong compound altogether, compromising experimental reproducibility [1].

Mullilam Diol (p-Menthane-1,2,4-triol): Quantitative Evidence of Activity and Differentiation


Mullilam Diol Herbicidal Activity Against Barnyard Grass: A Quantitative Benchmark

Mullilam diol (as p-menthane-1,2,4-triol) demonstrates significant post-emergence herbicidal activity against barnyard grass (Echinochloa crusgalli L.), a common and problematic weed. At a concentration of 10 mmol/L, it achieved complete inhibition of root growth (100%) and substantial inhibition of shoot elongation (81.4%) [1]. This level of activity, while not directly compared in the same study, provides a quantitative benchmark for this compound class. In comparison, modern p-menthane-7-amine derivatives have shown even higher activities, with some compounds demonstrating root growth inhibition of barnyard grass that is 404% higher than that of the commercial herbicide glyphosate [2]. This context suggests that while the parent triol is active, its derivatives offer enhanced potency, establishing a clear structure-activity relationship.

Herbicide Discovery Agricultural Chemistry Natural Product Activity

Lack of Antimicrobial Activity: A Differentiating Feature of p-Menthane-1,2,4-triol

In a study isolating several monoterpenoids from Daucus carota subsp. hispidus, (1R,2R,4R)-p-menthane-1,2,4-triol (the specific stereoisomer of Mullilam diol) was evaluated for antimicrobial and antioxidant activity [1]. The compound exhibited no antimicrobial activity against the tested microorganisms, in contrast to many monoterpenes which are known for their strong antibacterial properties . This lack of activity is a key differentiating factor, as it highlights that not all p-menthane triols are antimicrobial, and this property must be verified on a compound-by-compound basis. This contrasts with the potent antibacterial activity reported for some sec-p-menthane-7-amine derivatives [2], underscoring the importance of specific structural features for this bioactivity.

Antimicrobial Screening Natural Product Chemistry Structure-Activity Relationship

Distinct Chromatographic Behavior: A Quality Control and Procurement Consideration

A unique phenomenon has been observed for p-menthane-1,2,4-triol (Mullilam diol), where the substance with the same molecular structure can occur in two forms with different polarity [1]. The less polar form is eluted with ethyl acetate during column chromatography, while the more polar form requires methanol for elution. This behavior is critical for analytical chemists and quality control professionals, as it can impact isolation, purification, and the interpretation of chromatographic data. In contrast, other p-menthane triols like p-menthane-1,2,8-triol do not have this widely documented dual-polarity behavior, making this a unique and verifiable characteristic of Mullilam diol.

Analytical Chemistry Quality Control Natural Product Isolation

Mullilam Diol (p-Menthane-1,2,4-triol): Optimal Research and Procurement Scenarios


Scaffold for Botanical Herbicide Development

Researchers developing novel, eco-friendly herbicides can utilize Mullilam diol as a lead scaffold. Its established, quantitative herbicidal activity against barnyard grass (100% root growth inhibition at 10 mmol/L) [1] provides a solid baseline for structure-activity relationship (SAR) studies. The development of more potent p-menthane-7-amine derivatives, which show activities up to 404% higher than glyphosate [2], validates this approach and demonstrates the compound's value as a starting point for medicinal chemistry campaigns in agriculture.

Analytical Standard for Natural Product Chemistry

Due to its well-defined and revised structure, along with its unique dual-polarity chromatographic behavior [1], Mullilam diol is an ideal analytical standard. It is essential for the accurate identification and quantification of this compound in complex natural product extracts, particularly from Zanthoxylum species. Its use as a reference standard ensures the reliability of analytical methods (e.g., HPLC, GC-MS) and prevents the misidentification that plagued its early characterization [2].

Negative Control in Antimicrobial Screening Assays

Given its documented lack of antimicrobial activity against standard test organisms [1], Mullilam diol serves as an excellent negative control in high-throughput screening assays for novel antimicrobial compounds. This allows researchers to confidently identify false positives and focus resources on genuinely active compounds. Its structural similarity to other bioactive monoterpenes makes it a more relevant and chemically informed control than a simple solvent blank.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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